molecular formula C14H9NO3 B13785061 Coumarin, 3-(3-pyridyl)-, N-oxide CAS No. 958-55-4

Coumarin, 3-(3-pyridyl)-, N-oxide

Cat. No.: B13785061
CAS No.: 958-55-4
M. Wt: 239.23 g/mol
InChI Key: JQUCVNISFSPHEZ-UHFFFAOYSA-N
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Description

Coumarin, 3-(3-pyridyl)-, N-oxide is a chemical compound that belongs to the class of coumarins, which are known for their diverse biological activities This compound features a coumarin core with a 3-pyridyl group attached at the 3-position and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-(3-pyridyl)-, N-oxide typically involves the reaction of coumarin derivatives with pyridine N-oxides. One common method is the nucleophilic addition of oxindoles with pyridine N-oxides, promoted by bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) under mild conditions . This approach offers a broad substrate scope and good functional group tolerance, yielding products in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(3-pyridyl)-, N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide functional group can participate in oxidation reactions.

    Reduction: The compound can be reduced to remove the N-oxide group.

    Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as zinc and acetic acid can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-oxide group can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring.

Scientific Research Applications

Coumarin, 3-(3-pyridyl)-, N-oxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Coumarin, 3-(3-pyridyl)-, N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with a similar core structure but lacking the pyridyl and N-oxide groups.

    3-(3-Pyridyl)coumarin: Similar to Coumarin, 3-(3-pyridyl)-, N-oxide but without the N-oxide group.

    Pyridine N-oxides: Compounds with a pyridine ring and an N-oxide group, but without the coumarin core.

Uniqueness

This compound is unique due to the combination of the coumarin core, pyridyl group, and N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

958-55-4

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

3-(1-oxidopyridin-1-ium-3-yl)chromen-2-one

InChI

InChI=1S/C14H9NO3/c16-14-12(11-5-3-7-15(17)9-11)8-10-4-1-2-6-13(10)18-14/h1-9H

InChI Key

JQUCVNISFSPHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C[N+](=CC=C3)[O-]

Origin of Product

United States

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